molecular formula C25H17F2N5O3 B12383755 Brd4-IN-6

Brd4-IN-6

Cat. No.: B12383755
M. Wt: 473.4 g/mol
InChI Key: BTBMURFSJHIIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brd4-IN-6 is a small molecule inhibitor that targets the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. Inhibition of BRD4 has been shown to have therapeutic potential in various diseases, including cancer and inflammation .

Preparation Methods

The synthesis of Brd4-IN-6 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a benzo[d]isoxazol scaffold, which is then functionalized to produce the final inhibitor. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to meet the demand for research and clinical applications .

Chemical Reactions Analysis

Brd4-IN-6 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of the original inhibitor with enhanced or modified properties .

Scientific Research Applications

Brd4-IN-6 has a wide range of scientific research applications:

Comparison with Similar Compounds

Brd4-IN-6 is unique among BRD4 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:

These compounds share the common goal of inhibiting BRD4 but differ in their chemical properties, selectivity, and therapeutic potential.

Properties

Molecular Formula

C25H17F2N5O3

Molecular Weight

473.4 g/mol

IUPAC Name

4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C25H17F2N5O3/c1-32-13-18(16-7-10-28-22(16)24(32)34)17-11-14(23(33)31-25-29-8-2-9-30-25)3-5-20(17)35-21-6-4-15(26)12-19(21)27/h2-13,28H,1H3,(H,29,30,31,33)

InChI Key

BTBMURFSJHIIDB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4=NC=CC=N4)OC5=C(C=C(C=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.